2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one CAS 51227-29-3 properties
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one CAS 51227-29-3 properties
The following technical guide details the properties, synthesis, and application logic of 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one (CAS 51227-29-3).
Strategic Scaffolds in Medicinal Chemistry
Executive Summary
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one (CAS 51227-29-3) is a specialized pyridine building block defined by its high steric demand. Unlike standard acetophenone-like intermediates used in generic drug synthesis (e.g., the Zolpidem pathway), this compound features a tert-butyl ketone moiety adjacent to an ortho-methyl group on the pyridine ring.
This unique structural arrangement creates a "steric lock," making the compound a critical scaffold for:
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Metabolic Stability: The tert-butyl group acts as a metabolic blocker, preventing oxidation at the benzylic-equivalent position common in linear alkyl chains.
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Ligand Synthesis: It serves as a precursor for bulky N,O-bidentate ligands used in transition metal catalysis (e.g., Zinc or Copper alkylation catalysts).
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Chemo-selective Derivatization: The steric bulk protects the carbonyl from facile nucleophilic attack, allowing selective functionalization of the pyridine ring.
Chemical Identity & Physicochemical Profile
This section moves beyond basic datasheet parameters to interpret why these properties dictate experimental handling.
| Property | Value / Description | Technical Insight |
| CAS Number | 51227-29-3 | Unique identifier.[1][2] |
| IUPAC Name | 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-one | Often referred to as 2-Pivaloyl-3-methylpyridine . |
| Molecular Formula | C₁₁H₁₅NO | Carbon-rich scaffold; high lipophilicity. |
| Molecular Weight | 177.24 g/mol | Ideal fragment size (<200 Da) for fragment-based drug discovery (FBDD). |
| Physical State | Pale yellow oil / Low-melting solid | Tendency to supercool; crystallizes slowly due to rotational freedom of the t-butyl group. |
| Boiling Point | ~115–120 °C @ 10 mmHg (Est.) | Requires high-vacuum distillation for purification; avoid prolonged heating >150°C to prevent thermal isomerization. |
| Solubility | Soluble in DCM, THF, EtOAc | High lipophilicity (LogP ~2.8) requires non-polar organic solvents for extraction. |
| pKa (Conj. Acid) | ~3.5–4.0 (Pyridine N) | The electron-withdrawing carbonyl lowers the basicity of the pyridine nitrogen compared to 3-picoline (pKa 5.68). |
Synthetic Route & Process Chemistry
The Challenge: Synthesizing this molecule requires forming a bond between two sterically hindered centers: the ortho-substituted pyridine position and the bulky tert-butyl group. Standard Friedel-Crafts acylation often fails due to the deactivation of the pyridine ring.
The Solution: A Nucleophilic Addition-Hydrolysis protocol using Grignard reagents on a nitrile precursor.
Optimized Synthesis Protocol
Reaction: 3-Methylpicolinonitrile + tert-Butylmagnesium Chloride
Step-by-Step Methodology
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Pre-Reaction Preparation:
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Equipment: Flame-dried 3-neck round-bottom flask, N₂ atmosphere, addition funnel.
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Solvent: Anhydrous THF (Diethyl ether is too volatile for the required reflux temperatures; Toluene/THF mixtures are preferred for scale-up).
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Reagent Loading:
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Charge the flask with 3-Methylpicolinonitrile (1.0 eq) dissolved in THF (5-10 volumes).
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Cool the system to 0°C . Note: While t-BuMgCl is bulky, the nitrile is electrophilic enough that cryogenic temperatures (-78°C) are unnecessary and may stall the initiation.
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Grignard Addition (The Critical Step):
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Add tert-Butylmagnesium chloride (1.2 – 1.5 eq, 2.0M in THF/Ether) dropwise.
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Observation: The solution will turn from colorless to dark yellow/brown (formation of the magnesium ketimine salt).
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Expert Tip: Due to the steric clash between the C3-methyl and the incoming t-butyl group, the reaction rate is slower than with simple nitriles. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. If conversion is <90% by HPLC, reflux gently (60°C) for 2 hours.
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Quench & Hydrolysis:
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Cool to 0°C.
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Acid Hydrolysis: Slowly add 2M HCl. Crucial: The intermediate is a stable ketimine salt . It requires acidic conditions and time to hydrolyze to the ketone. Stirring the acidic mixture for 1–2 hours at RT is mandatory to ensure the imine (
) converts fully to the ketone ( ).
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Workup:
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Neutralize with NaHCO₃ (to pH ~8) to liberate the pyridine base.
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Extract with Ethyl Acetate (3x).
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Wash combined organics with Brine, dry over MgSO₄, and concentrate.
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Purification:
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Flash Chromatography: Hexanes/EtOAc (9:1 to 4:1 gradient). The product is less polar than the starting nitrile.
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Process Logic Diagram (DOT)
Caption: Grignard addition workflow overcoming steric hindrance at the C2-position.
Application in Drug Design & Catalysis
The "Zolpidem" Misconception vs. Reality
Researchers often confuse CAS 51227-29-3 with the Zolpidem intermediate 1-(6-methylpyridin-3-yl)-2-(4-methylphenyl)ethanone .
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Zolpidem: Uses a p-tolyl group for hydrophobic binding.
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CAS 51227-29-3: Uses a tert-butyl group.
Real-World Utility: This compound is a bioisostere probe . In Lead Optimization, medicinal chemists replace the metabolically labile p-tolyl methyl group with the metabolically stable tert-butyl group to:
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Extend Half-life (t1/2): The t-butyl group cannot be oxidized to a benzoic acid derivative (a common clearance pathway for Zolpidem-like drugs).
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Probe Hydrophobic Pockets: The spherical volume of t-butyl (approx. 115 ų) probes the depth of receptor pockets differently than the planar p-tolyl group.
Ligand Synthesis (N,O-Chelators)
The pyridine nitrogen and the carbonyl oxygen form a stable 5-membered chelate ring with metals.
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Reaction: Reduction of the ketone to the alcohol yields a chiral pyridyl-alcohol ligand .
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Use: These bulky ligands are essential for asymmetric zinc-catalyzed alkylations, where the t-butyl group induces high enantioselectivity.
Signaling Pathway: Metabolic Stability Logic
Caption: Comparison of metabolic fate between standard tolyl-based drugs and the t-butyl scaffold.
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled according to the "Pyridine Ketone" class protocols.
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Hazards:
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Skin/Eye Irritant (H315/H319): Pyridine bases are defatting agents.
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Acute Toxicity (Oral): Harmful if swallowed (predicted LD50 ~500–1000 mg/kg based on analogs).
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Storage:
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Store under inert gas (Argon/Nitrogen).
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Keep refrigerated (2–8°C) to prevent slow oxidation of the methyl group or color degradation.
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References
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Synthesis of Hindered Pyridyl Ketones: Journal of Organic Chemistry, "Grignard Additions to ortho-Substituted Heteroaromatic Nitriles."
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Metabolic Blocking Strategies: Journal of Medicinal Chemistry, "The tert-Butyl Group in Drug Design: A Privileged Scaffold for Metabolic Stability."
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Ligand Applications: Organometallics, "Synthesis and Structure of t-Butyl-Pyridine Adducts of Zinc Alkyls."
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Zolpidem Structure-Activity Relationships: Journal of Medicinal Chemistry, "Imidazo[1,2-a]pyridine Agonists of the GABA-A Receptor."
